3-Aminopropyl hydrogen sulfate
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Overview
Description
3-Aminopropyl hydrogen sulfate is an organic compound with the molecular formula C3H9NO4S. It is also known as 1-Propanol, 3-amino-, hydrogen sulfate (ester). This compound is characterized by the presence of an amino group (-NH2) and a hydrogen sulfate group (-OSO3H) attached to a three-carbon propyl chain. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopropyl hydrogen sulfate can be synthesized through the reaction of 3-aminopropanol with sulfuric acid. The reaction typically involves the esterification of the hydroxyl group of 3-aminopropanol with sulfuric acid, resulting in the formation of this compound. The reaction conditions usually include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where 3-aminopropanol and sulfuric acid are reacted in a controlled environment. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: The hydrogen sulfate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
Substitution Reactions: Products include substituted amines and amides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Scientific Research Applications
3-Aminopropyl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the modification of biomolecules and as a linker in bioconjugation techniques.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-aminopropyl hydrogen sulfate involves its ability to interact with various molecular targets through its amino and hydrogen sulfate groups. These interactions can lead to the formation of hydrogen bonds and ionic interactions, which can affect the structure and function of target molecules. The compound can also participate in catalytic processes and serve as a precursor for other active compounds.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.
Tris(3-aminopropyl)amine: Used in the synthesis of nanofiltration membranes and other applications.
Uniqueness
3-Aminopropyl hydrogen sulfate is unique due to its specific combination of an amino group and a hydrogen sulfate group, which imparts distinct chemical reactivity and functional properties. This makes it particularly useful in applications requiring both nucleophilic and acidic functionalities.
Properties
CAS No. |
1071-29-0 |
---|---|
Molecular Formula |
C3H9NO4S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-aminopropyl hydrogen sulfate |
InChI |
InChI=1S/C3H9NO4S/c4-2-1-3-8-9(5,6)7/h1-4H2,(H,5,6,7) |
InChI Key |
LZOFQGWJBGZHMW-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COS(=O)(=O)O |
Origin of Product |
United States |
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